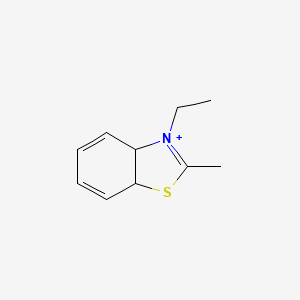![molecular formula C34H31ClN2O2 B12472667 N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12472667.png)
N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the chlorophenyl and tert-butylphenoxy groups, and final carboxamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-tert-butylphenoxy)phenyl]benzenesulfonamide
- N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide
- 4-tert-Butylphenyl glycidyl ether
Uniqueness
N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C34H31ClN2O2 |
|---|---|
Molekulargewicht |
535.1 g/mol |
IUPAC-Name |
N-[4-(4-tert-butylphenoxy)phenyl]-2-(4-chlorophenyl)-6,8-dimethylquinoline-4-carboxamide |
InChI |
InChI=1S/C34H31ClN2O2/c1-21-18-22(2)32-29(19-21)30(20-31(37-32)23-6-10-25(35)11-7-23)33(38)36-26-12-16-28(17-13-26)39-27-14-8-24(9-15-27)34(3,4)5/h6-20H,1-5H3,(H,36,38) |
InChI-Schlüssel |
JFIKNACQIMMQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide](/img/structure/B12472591.png)
![2-{4-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12472611.png)
![4,9,14-trimethyl-3,8,13-tri(propan-2-yl)-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B12472613.png)
![2-[4-(2,3-Dimethylphenoxy)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12472624.png)
![4-{[6-(4-Cyano-2-nitrophenoxy)hexyl]oxy}-3-nitrobenzonitrile](/img/structure/B12472635.png)
![N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12472640.png)
![2-(3-nitrophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12472648.png)

![4-(4-bromobutan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12472659.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12472661.png)


